Heparin disaccharide IV-A sodium salt

Catalog No.
S3388069
CAS No.
136098-07-2
M.F
C14H20NNaO11
M. Wt
401.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heparin disaccharide IV-A sodium salt

CAS Number

136098-07-2

Product Name

Heparin disaccharide IV-A sodium salt

IUPAC Name

sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C14H20NNaO11

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C14H21NO11.Na/c1-4(17)15-8-10(20)11(7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10+,11+,13?,14-;/m0./s1

InChI Key

JFYRBENAXAIUCK-TWHLZWKQSA-M

SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O)O.[Na+]

Heparin disaccharide IV-A sodium salt is a specific oligosaccharide derived from heparin and heparan sulfate through enzymatic digestion, particularly by heparinase III. It has the chemical formula C₁₄H₂₀NNaO₁₁ and a molecular weight of approximately 401.30 g/mol. This compound consists of two sugar units linked together, which are characteristic of the heparin structure, contributing to its biological functions and activities in various physiological processes .

Heparin disaccharide IV-A sodium salt can mimic some of heparin's biological activities, particularly its interaction with antithrombin III, a protein involved in the blood clotting cascade []. By binding to antithrombin III, it can enhance its inhibitory effect on clotting factors, potentially leading to anticoagulant effects. Further research is needed to fully elucidate the specific mechanism of action of this disaccharide in various contexts.

Understanding Heparin Activity:

  • HD IV-A retains the minimal structural features necessary for heparin to bind to antithrombin, a protein that neutralizes blood clots. Researchers use HD IV-A to study the binding mechanism between heparin and antithrombin, which is crucial for developing new and improved anticoagulant drugs. Source:

Investigating Heparin-Induced Thrombocytopenia (HIT):

  • HIT is a rare but serious complication that can occur in individuals exposed to heparin. HD IV-A can be used to diagnose HIT by testing a patient's blood for antibodies that specifically target HD IV-A bound to a specific protein complex. Source:

Developing New Diagnostic Tools:

  • Researchers are exploring the use of HD IV-A in developing biosensors for rapid and specific detection of HIT. These biosensors could potentially improve the diagnosis and management of HIT in clinical settings. Source:
Typical of saccharides, including:

  • Hydrolysis: In the presence of water and acidic or basic conditions, the glycosidic bonds can be hydrolyzed, leading to the formation of monosaccharides.
  • Oxidation: The hydroxyl groups present in the sugar units can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The aldehyde groups can be reduced back to alcohols, affecting the compound's reactivity and biological interactions.
  • Sulfation: The addition of sulfate groups can modify its activity and interaction with proteins and other biomolecules.

These reactions are significant for understanding how heparin disaccharide IV-A sodium salt interacts with various biological systems and can be utilized in synthetic applications .

Heparin disaccharide IV-A sodium salt exhibits a range of biological activities primarily related to its anticoagulant properties. It plays a role in:

  • Anticoagulation: It inhibits thrombin and factor Xa, which are crucial in blood coagulation pathways. This property makes it valuable in preventing thrombosis.
  • Cell Signaling: The compound interacts with various growth factors and cytokines, influencing cellular processes such as proliferation, migration, and differentiation.
  • Antiviral Activity: Some studies suggest that heparin derivatives may inhibit viral infections by blocking viral entry into host cells.

These activities highlight its potential therapeutic applications in treating cardiovascular diseases and other conditions where modulation of blood coagulation is necessary .

Heparin disaccharide IV-A sodium salt can be synthesized through several methods:

  • Enzymatic Digestion: The most common method involves the enzymatic digestion of heparin or heparan sulfate using heparinase III. This process selectively cleaves glycosidic bonds to yield disaccharide fragments.
  • Chemical Synthesis: Although less common, chemical synthesis methods may involve protecting group strategies to assemble the disaccharide structure through organic synthesis techniques.

The enzymatic method is preferred due to its specificity and efficiency, producing high yields of the desired product without significant side reactions .

Heparin disaccharide IV-A sodium salt has several applications in biomedical research and therapeutics:

  • Anticoagulant Therapy: Used in formulations for preventing blood clots during surgeries or in patients with certain cardiovascular conditions.
  • Research Tool: Employed in studies investigating cell signaling pathways, particularly those involving growth factors and extracellular matrix interactions.
  • Drug Development: Its unique properties make it a candidate for developing new anticoagulant drugs or other therapeutic agents targeting viral infections or cancer .

Research on heparin disaccharide IV-A sodium salt has revealed significant interactions with various proteins:

  • Antithrombin III: The compound enhances the activity of antithrombin III, leading to increased inhibition of thrombin and factor Xa.
  • Growth Factors: It binds to fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF), modulating their biological activities.
  • Viruses: Studies indicate that it can interact with viral proteins, potentially blocking their ability to infect host cells.

These interactions underscore its importance in both therapeutic contexts and biological research .

Several compounds share structural similarities with heparin disaccharide IV-A sodium salt. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Heparin Disaccharide IV-S Sodium SaltOligosaccharideSimilar structure but different sulfation patterns
Heparan SulfateGlycosaminoglycanLarger polymeric structure; more complex functions
Low Molecular Weight HeparinsOligosaccharidesShorter chains; used primarily for anticoagulation
Dermatan SulfateGlycosaminoglycanDifferent sugar composition; involved in wound healing

Heparin disaccharide IV-A sodium salt is unique due to its specific disaccharide structure derived from heparinase digestion, which influences its distinct biological activities compared to other similar compounds. Its precise interactions with proteins and potential therapeutic applications set it apart in both clinical and research settings .

Dates

Modify: 2024-04-14

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